N-(3,4-dichlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(3,4-dichlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2FN3O3S/c22-15-6-5-14(9-16(15)23)25-18(28)11-26-17-7-8-31-19(17)20(29)27(21(26)30)10-12-1-3-13(24)4-2-12/h1-9H,10-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUADJPLIRWYAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has been the subject of various studies due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core with multiple substituents that may influence its biological activity. The presence of a dichlorophenyl group and a fluorophenylmethyl moiety are particularly noteworthy as they can enhance the lipophilicity and bioactivity of the molecule.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of related compounds. For instance:
- A study on thiazole derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against various pathogens .
- The presence of specific substituents was crucial for maintaining activity; for example, compounds lacking the 3,4-dichlorophenyl group exhibited significantly reduced antimicrobial properties (MIC > 64 μg/mL against Staphylococcus aureus and Enterococcus faecium) .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Thiazole Derivative 1b | Antibacterial | 100 |
| Thiazole Derivative 1c | Antibacterial | 100 |
| Thiazole Derivative 7 | Antibacterial (similar to daptomycin) | 1 |
| Fluconazole | Antifungal (control) | - |
Antifungal Activity
The antifungal activity of structurally related compounds has also been documented:
- Certain derivatives showed broad-spectrum antifungal activity against drug-resistant Candida strains. Notably, some compounds outperformed fluconazole in efficacy .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thiazole derivatives against resistant strains. The compound this compound was tested alongside other derivatives. Results indicated that modifications in substituents significantly influenced antimicrobial potency.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thiazole derivatives highlighted that the introduction of halogenated phenyl groups could enhance both lipophilicity and bioactivity. The study concluded that maintaining the dichlorophenyl moiety was essential for optimal activity against E. faecium .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Research Findings and Implications
Structural Modifications and Activity
- Halogenation Effects: The 3,4-dichlorophenyl group in the target compound likely enhances binding to hydrophobic pockets compared to mono-chloro or non-halogenated analogs (e.g., ’s 2-chloro-4-methylphenyl group) .
- Linker Variants : Replacing the acetamide oxygen with a sulfanyl group (as in ) may alter binding kinetics due to differences in electronegativity and bond length .
- Substituent Positioning : Fluorine at the para position of the benzyl group (target compound) vs. meta or ortho positions (unrepresented in evidence) could optimize metabolic stability and target affinity .
Physicochemical Properties
- Melting Points (MP): reports a MP of 230°C for a dihydropyrimidine thioacetamide, while a pyrimidinone-based compound in shows a higher MP (302–304°C). The target compound’s MP is expected to fall within this range, influenced by its rigid bicyclic core .
- Solubility : The dichlorophenyl and fluorobenzyl groups may reduce aqueous solubility compared to dimethoxy-substituted analogs (), necessitating formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
